Diethyl fumarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SLIGHTLY SOL IN WATER

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Therapeutic Applications:

Autoimmune diseases

DEF has been investigated for its potential role in modulating the immune system and has been studied in the context of autoimmune diseases like psoriasis and multiple sclerosis. However, more research is needed to determine its efficacy and safety for these conditions. )

Neurological disorders

DEF has been explored in pre-clinical studies for its potential effects on various neurological conditions, including amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. However, these studies are mainly at the pre-clinical stage, and further research is needed to understand its potential therapeutic applications in humans. )

Other Research Applications:

Antimicrobial properties

DEF has been shown to exhibit antimicrobial activity against certain bacteria and fungi in laboratory studies. However, more research is required to understand its potential applications and limitations in this area. )

Food additive

DEF is approved as a flavoring agent in some food products in certain countries. Source: European Food Safety Authority (EFSA):

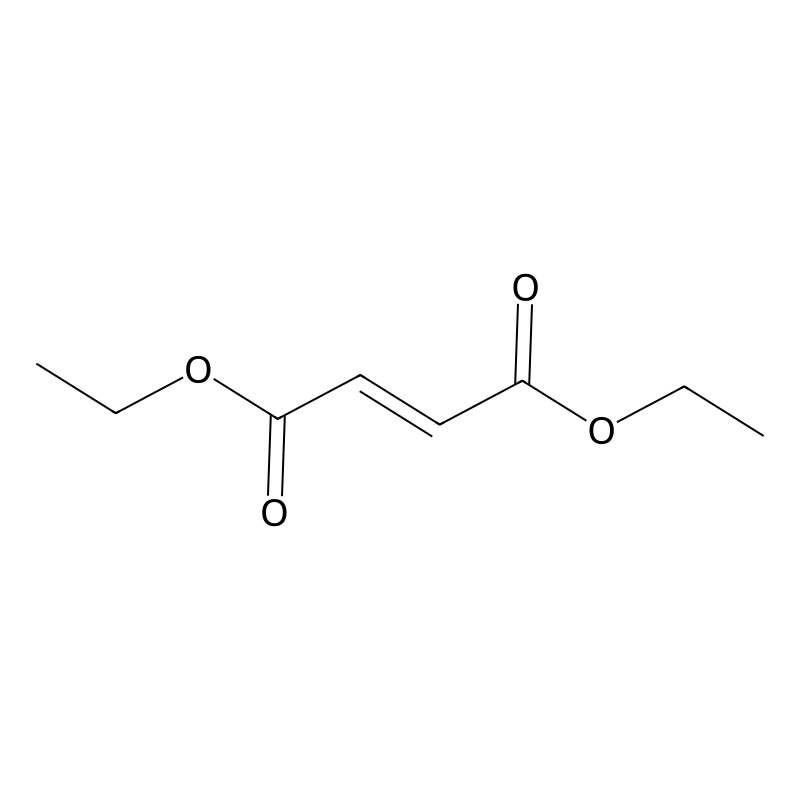

Diethyl fumarate is an organic compound with the chemical formula C₈H₁₂O₄. It is classified as a diester of fumaric acid, specifically the diethyl ester. The compound appears as a colorless liquid and has various applications in organic synthesis and polymer chemistry. Its structure features a double bond between two carbon atoms, which contributes to its reactivity in

- Diels-Alder Reactions: Diethyl fumarate readily undergoes Diels-Alder reactions with various dienophiles, leading to the formation of complex cyclic structures. For example, it reacts with perfluorocyclopentadiene to yield specific adducts .

- Hydrogenation: The compound can be hydrogenated to produce butanedioic acid, diethyl ester, indicating its potential as a precursor in synthetic pathways .

- Electrophilic Reactions: As an electrophile, diethyl fumarate can react with nucleophiles to form various products, making it valuable in synthetic organic chemistry .

Several methods exist for synthesizing diethyl fumarate:

- Esterification of Fumaric Acid: This involves the reaction of fumaric acid with ethanol in the presence of an acid catalyst.

- Alkene Isomerization: Diethyl maleate can be isomerized to diethyl fumarate under acidic conditions.

- Electrohydrodimerization: This method utilizes electrical energy to promote the dimerization of suitable precursors .

These methods highlight the compound's accessibility for laboratory and industrial applications.

Uniqueness

Diethyl fumarate is unique due to its specific reactivity profile and applications in polymer chemistry. While dimethyl fumarate has gained significant attention for its therapeutic uses, diethyl fumarate's role as a versatile reagent in organic synthesis sets it apart.

Interaction studies involving diethyl fumarate primarily focus on its reactivity with other compounds rather than direct biological interactions. For instance, it has been shown to scavenge hydrated electrons efficiently, which may have implications for its use in radiation chemistry and related fields . Its interactions with transition metals have also been explored, revealing potential pathways for catalysis .

Traditional Synthetic Pathways

Traditional approaches to diethyl fumarate synthesis have primarily relied on direct esterification methodologies utilizing fumaric acid as the starting material [1]. The conventional synthesis involves the Fischer esterification reaction, where fumaric acid undergoes condensation with ethanol in the presence of strong acid catalysts [2] [3]. This process follows the established mechanism of carboxylic acid esterification, proceeding through protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water [4].

The traditional pathway employs concentrated sulfuric acid as the primary catalyst, requiring elevated temperatures typically ranging from 60 to 110 degrees Celsius [5]. The reaction equilibrium necessitates either the use of excess alcohol or the continuous removal of water byproduct to drive the reaction toward completion [6]. Dean-Stark distillation apparatus has been extensively utilized to facilitate water removal during the esterification process [5].

Historical synthesis methods have also explored the utilization of wet fumaric acid values obtained from fermentation processes [1]. These approaches require initial water removal through azeotropic distillation with inert liquid hydrocarbons prior to esterification [1]. The process involves heating the water-wet material in the presence of alcohol and an inert hydrocarbon that forms an azeotrope with the alcohol and water [1].

Esterification of Fumaric Acid with Ethanol

The direct esterification of fumaric acid with ethanol represents the most straightforward synthetic route to diethyl fumarate [2] [5]. This reaction follows the classical Fischer esterification mechanism, characterized by six distinct steps: protonation, addition, deprotonation, protonation, elimination, and deprotonation [4] [7]. The mechanism can be summarized by the mnemonic "PADPED" to describe the sequential transformations [4].

The initial step involves protonation of the carbonyl oxygen by the acid catalyst, significantly enhancing the electrophilicity of the carbonyl carbon [7] [6]. Subsequently, ethanol executes a nucleophilic attack on the activated carbonyl center, forming a tetrahedral intermediate [4]. Proton transfer reactions then facilitate the conversion of one hydroxyl group into a suitable leaving group, followed by elimination of water and final deprotonation to yield the desired ester product [8].

| Reaction Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 60-110°C | [5] |

| Catalyst Loading | 4-10 mol% H₂SO₄ | [9] |

| Alcohol:Acid Ratio | 5-10:1 (excess) | [1] |

| Reaction Time | 1-10 hours | [5] |

The equilibrium nature of this esterification requires careful optimization of reaction conditions to achieve satisfactory yields [10]. The use of excess ethanol serves a dual purpose: driving the equilibrium toward product formation and acting as a solvent for the reaction mixture [5]. Temperature control is critical, as excessive heating can lead to side reactions including alcohol dehydration and ester decomposition [3].

Research has demonstrated that the reaction rate is strongly influenced by the alcohol structure, with primary alcohols exhibiting superior reactivity compared to secondary or tertiary alcohols [11]. The activation energy for esterification reactions typically ranges from 15 to 75 kilojoules per mole, depending on the specific acid-alcohol combination and reaction conditions [11].

Advanced Manufacturing Processes

One-Pot Ring Opening Reactions

One-pot synthetic methodologies have emerged as efficient alternatives for diethyl fumarate production, particularly through ring opening reactions of maleic anhydride [12] [13]. These processes combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [12]. The cascade reaction begins with the ring opening of maleic anhydride using ethanol to generate ethyl hydrogen maleate, followed by isomerization to the corresponding fumarate derivative [12].

The one-pot approach offers significant advantages in terms of atom economy and process efficiency [12]. Research has shown that maleic anhydride can be converted to fumaric acid derivatives in quantitative yields within 30 minutes at 40 degrees Celsius using thiourea catalysis [9]. The methanolysis of maleic anhydride proceeds rapidly under mild conditions, with the ring opening occurring at temperatures ranging from 25 to 60 degrees Celsius [13].

The continuous-flow adaptation of one-pot methodologies has demonstrated exceptional performance, achieving residence times as short as 16 minutes while maintaining quantitative conversions [9]. These systems utilize elevated temperatures above the boiling point of the alcohol to explore expanded process windows and overcome concentration-related limitations [9].

| Process Parameter | Batch Conditions | Continuous Flow | Reference |

|---|---|---|---|

| Temperature | 40-60°C | 105°C | [9] [13] |

| Residence Time | 2-8 hours | 16-46 minutes | [9] |

| Conversion | 80-95% | >99% | [9] |

| Catalyst Loading | 5-15% thiourea | Variable | [9] |

Lewis Acid Catalyzed Isomerization

Lewis acid catalyzed isomerization represents a sophisticated approach for the synthesis of fumaric acid derivatives through the rearrangement of maleic acid precursors [12] [13]. This methodology employs Lewis acids such as aluminum chloride, zinc chloride, tin tetrachloride, and titanium tetrachloride to facilitate the geometric isomerization of maleate intermediates to their corresponding fumarate forms [12] [13].

The isomerization process operates through the coordination of the Lewis acid to the carbonyl oxygen, activating the carbon-carbon double bond toward geometric rearrangement [12]. Aluminum chloride has proven particularly effective, with catalyst loadings ranging from catalytic amounts to stoichiometric quantities depending on the specific reaction conditions [13]. The reaction temperature can be varied from 25 to 100 degrees Celsius, allowing for optimization based on substrate requirements [13].

Research has demonstrated that the intermediary monomethyl maleate obtained from ring opening reactions can be directly subjected to Lewis acid catalyzed isomerization without isolation [12]. This approach significantly reduces solvent requirements and simplifies the overall synthetic procedure [12]. The isomerization step typically achieves 80% conversion with appropriate catalyst selection and reaction optimization [12].

The mechanism of Lewis acid catalyzed isomerization involves the formation of a Lewis acid-substrate complex, followed by rotation around the carbon-carbon double bond and subsequent dissociation to yield the thermodynamically favored trans-isomer [13]. The process is facilitated by the electron-withdrawing nature of the ester groups, which stabilize the intermediate complex formation [12].

Catalyst Systems in Synthetic Pathways

The selection and optimization of catalyst systems play a crucial role in determining the efficiency and selectivity of diethyl fumarate synthesis [2] [3]. Sulfuric acid remains the most widely employed catalyst for direct esterification reactions, offering high activity and compatibility with various reaction conditions [2] [5]. The catalyst loading typically ranges from 4 to 10 mole percent relative to the carboxylic acid substrate [9].

Alternative acidic catalysts have been investigated to address specific synthetic challenges and environmental considerations [3]. Para-toluenesulfonic acid has demonstrated comparable activity to sulfuric acid while offering improved handling characteristics and reduced corrosivity [3]. Phosphoric acid represents another viable option, particularly for applications requiring milder reaction conditions [1].

Heterogeneous catalyst systems have gained increasing attention due to their potential for catalyst recovery and reuse [14]. Strong acid cation exchange resins, including polystyrenesulfonic acid types, have shown excellent performance in continuous production processes [14]. These systems enable fixed-bed reactor configurations with residence times of 4 to 8 hours and yields exceeding 90% [14].

| Catalyst Type | Loading (mol%) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfuric Acid | 4-10 | 55-65 | 83-95 | [9] [15] |

| p-Toluenesulfonic Acid | 1.45×10⁻² mol/dm³ | 353 | 42 | [16] |

| Cation Exchange Resin | Fixed bed | 60-100 | 89-96 | [14] |

| Lewis Acids (AlCl₃) | 0.05-0.2 g/g | 65-70 | 87-94 | [17] |

The development of solid acid catalysts has enabled the implementation of environmentally benign synthetic processes [18]. These systems eliminate the need for homogeneous acid catalysts, simplifying product purification and reducing waste generation [18]. Sulfonic acid-functionalized covalent organic frameworks have emerged as promising candidates, offering high catalytic activity combined with excellent thermal stability [19].

Lewis acid catalyst systems require careful consideration of reaction atmosphere and moisture control [12] [13]. The use of inert atmospheres, typically nitrogen, prevents catalyst deactivation and ensures consistent reaction performance [12]. The geometric mean approximation has been successfully applied to describe termination processes in Lewis acid catalyzed systems [20].

Industrial-Scale Production Considerations

Industrial-scale production of diethyl fumarate necessitates careful evaluation of process economics, safety considerations, and environmental impact [14] [18]. Continuous production processes offer significant advantages over batch operations, including improved heat and mass transfer, reduced capital investment, and enhanced process control [14] [9].

The implementation of fixed-bed reactor systems with heterogeneous catalysts represents a preferred approach for large-scale manufacturing [14]. These systems enable continuous operation with residence times of 4 to 8 hours while maintaining yields in excess of 90% [14]. The use of strong acid cation exchange resins as catalysts provides excellent durability and eliminates the need for catalyst replacement over extended operating periods [14].

Temperature control systems are critical for industrial operations, particularly given the exothermic nature of esterification reactions [15]. The maximum allowable temperature of 65 degrees Celsius has been established to prevent runaway reactions and ensure safe operation [15]. Advanced process control systems incorporating real-time monitoring of temperature, pressure, and conversion have been implemented to optimize production efficiency [9].

| Scale Parameter | Laboratory | Pilot Scale | Industrial | Reference |

|---|---|---|---|---|

| Reactor Volume | 0.5-10 L | 100-1000 L | >10,000 L | [15] [14] |

| Production Rate | g/day | kg/day | tons/day | [9] |

| Space-Time Yield | Variable | 4147 g/day | Optimized | [9] |

| Energy Efficiency | Research focus | Critical | Essential | [19] |

Continuous-flow synthesis has demonstrated exceptional potential for industrial implementation, achieving space-time yields of 4147 grams per day in pilot-scale operations [9]. The technology enables operation at elevated temperatures above the boiling point of alcohols, expanding the accessible process window and improving overall efficiency [9]. Steady-state operation is typically achieved within 102 minutes, with stable performance maintained for extended periods exceeding 152 minutes [9].

Process intensification strategies, including three-in-one processes combining reaction, crystallization, and spherical agglomeration, have been successfully scaled from 0.5 liter to 10 liter reactor systems [15]. These integrated approaches significantly reduce processing time and improve product quality while minimizing waste generation [15].

Environmental considerations for industrial production include the implementation of solvent recovery systems and waste minimization strategies [18]. The development of electrified esterification pathways using Joule heating interface catalytic systems offers promising opportunities for energy-efficient production with reduced environmental impact [19]. These systems achieve impressive conversion rates of 80.5% while operating under sustainable conditions [19].

Initiation Mechanisms

Diethyl fumarate undergoes radical polymerization through various initiation mechanisms, with the choice of initiator significantly affecting the polymer properties and molecular weight distribution. The most commonly employed initiators include azobisisobutyronitrile (AIBN), benzoyl peroxide, and tert-butyl peroxide systems [1] [2].

The initiation mechanism for diethyl fumarate polymerization follows conventional radical pathways where thermal decomposition of the initiator generates primary radicals. With AIBN as the initiator, the decomposition occurs at elevated temperatures (typically 50-90°C) producing isobutyronitrile radicals that subsequently attack the vinyl double bond of diethyl fumarate [1]. Research has demonstrated that diethyl fumarate, being a trans-1,2-disubstituted ethylene monomer, exhibits relatively high polymerizability compared to its cis isomer diethyl maleate, which requires isomerization to the fumarate form before polymerization can occur [1].

Free radical initiation mechanisms have been extensively studied using nitroxide trapping techniques, revealing that the major pathway involves hydrogen abstraction from the ester alkyl groups by tert-butoxyl radicals [3]. This finding is crucial for understanding the initiation efficiency and the formation of primary radicals that subsequently propagate the polymerization reaction.

The unique aspect of diethyl fumarate polymerization lies in its ability to undergo monomer-isomerization radical polymerization when starting from diethyl maleate. In this mechanism, diethyl maleate first isomerizes to diethyl fumarate in the presence of suitable catalysts such as morpholine, followed by conventional radical polymerization [1]. This two-step process allows for the utilization of less reactive maleate monomers in polymerization systems.

Propagation Kinetics

The propagation kinetics of diethyl fumarate polymerization exhibit complex behavior that deviates significantly from simple terminal model predictions. Studies of the copolymerization of styrene with diethyl fumarate have revealed exceptionally strong penultimate-unit effects (PUE) on propagation rates [4] [5].

Detailed kinetic analysis has shown that the propagation rate constant ratio s₁ = k₂₁₁/k₁₁₁ equals 0.055 for the terminal radical derived from styrene in styrene-diethyl fumarate copolymerization systems [4]. This remarkably low value indicates a strong penultimate unit effect, where the reactivity of the propagating radical is significantly influenced by the penultimate unit in the polymer chain. The penultimate model provides a much better description of the propagation kinetics compared to the terminal model, which fails to predict the experimental propagation rate coefficients accurately [6] [5].

Temperature-dependent studies have revealed that propagation kinetics are highly sensitive to reaction conditions. In monomer-isomerization radical polymerization systems involving diethyl maleate conversion to diethyl fumarate, the polymerization rate exhibits an induction period corresponding to the time necessary for isomerization from diethyl maleate to diethyl fumarate [1]. The polymerization proceeds linearly up to approximately 10% conversion at temperatures from 50 to 70°C, while at higher temperatures (80-90°C), the rates gradually decrease due to dead-end polymerization effects [1].

The propagation mechanism involves addition across the vinyl double bond, resulting in polymers with a substituted methylene backbone structure. Nuclear magnetic resonance studies have confirmed that the polymerization proceeds via conventional vinyl addition rather than ring-opening or other alternative mechanisms [1].

Termination Processes

Termination processes in diethyl fumarate polymerization systems exhibit significant complexity, particularly in copolymerization reactions. Research has demonstrated that termination kinetics can be adequately described by the penultimate termination model using geometric mean approximation [4] [5].

The termination rate constant ratio δ₁ = (kt21·21/kt11·11)^1/2 = 0.067 has been determined for styrene-diethyl fumarate copolymerization systems [4]. This low value indicates a strong penultimate unit effect on termination processes, similar to the propagation behavior. The geometric mean approximation has been justified through shielding effect arguments, where the bulky ester groups in diethyl fumarate units create steric hindrance that affects radical-radical combination reactions [4].

Cross-termination factors have been estimated using differential scanning calorimetry methods. For diethyl fumarate-styrene copolymerization systems, the cross-termination factor φ equals approximately 2.0, which is reasonable considering the steric hindrance present in the system [2] [7]. This value suggests that cross-termination between different radical types occurs at rates comparable to but slightly higher than homo-termination reactions.

The mechanism of termination has been analyzed from both chemically controlled and diffusion-controlled perspectives. At lower temperatures, chemically controlled termination predominates, while at higher temperatures, diffusion-controlled processes become more significant [2]. This temperature dependence affects the overall kinetics and molecular weight distribution of the resulting polymers.

Primary radical termination has been identified as a significant contribution to the overall termination process in diethyl fumarate polymerization [8]. This mechanism involves the combination of primary radicals generated from initiator decomposition with propagating polymer radicals, effectively reducing the concentration of active species and affecting the overall polymerization rate.

Radiation-Induced Polymerization

Gamma Irradiation Effects

Gamma radiation polymerization of diethyl fumarate represents a unique initiation mechanism that does not require chemical initiators. Research has demonstrated that diethyl fumarate can be successfully polymerized using gamma irradiation in the dose range of 50-300 kGy [9] [10] [11].

The gamma irradiation process generates radicals through the interaction of high-energy photons with the monomer molecules. Unlike chemical initiation, radiation-induced polymerization provides uniform radical generation throughout the reaction medium, leading to more controlled polymerization conditions [10]. The resulting polymers exhibit distinct thermal properties, including a glass transition temperature of approximately -20°C, a softening point around 15°C, and thermal decomposition beginning at 300°C [10] [11].

The mechanism of gamma-induced polymerization involves the formation of primary radicals through direct energy transfer to diethyl fumarate molecules. These radicals then initiate conventional radical polymerization chains, similar to chemically initiated systems. However, the continuous generation of radicals throughout the irradiation period provides unique kinetic characteristics not observed in conventional thermal initiation [12] [13].

Studies have shown that radiation-induced polymerization of diethyl fumarate follows bimolecular termination kinetics, where the rate of polymerization is proportional to the square root of the radiation intensity [13]. This relationship is consistent with conventional radical polymerization theory and confirms that the fundamental propagation and termination mechanisms remain unchanged under radiation conditions.

The radiation chemistry of diethyl fumarate has been utilized for dosimetry applications, where the extent of polymerization or chemical change serves as a measure of absorbed radiation dose [14]. Solutions of diethyl fumarate in dimethyl sulfoxide have been developed as high-dose radiation dosimeters, demonstrating the practical applications of radiation-induced chemical changes in this system [14].

Dose-Response Correlations

The relationship between radiation dose and polymerization yield in diethyl fumarate systems exhibits remarkable linearity across a wide dose range. Experimental studies have documented that polymerization yield increases almost linearly with increasing gamma radiation dose from 50 to 300 kGy [9] [10] [11].

This linear dose-response relationship is particularly valuable for radiation processing applications and dosimetry systems. The proportional relationship between absorbed dose and polymer yield allows for precise control of polymerization extent and molecular weight through dose adjustment [10]. Studies using dimethyl sulfoxide solutions have shown that 10% and 20% diethyl fumarate concentrations maintain linear response up to 225 kGy, with the 20% concentration providing optimal sensitivity [14].

Temperature effects on dose-response correlations have been investigated within the range of 18-52°C. The response shows temperature dependence, with higher temperatures generally increasing the polymerization efficiency at given radiation doses [14]. This temperature effect must be considered for accurate dosimetry applications and suggests that radiation-induced polymerization involves thermal activation processes in addition to direct radiolytic effects.

Dose rate independence has been demonstrated in the range of 14-33 kGy/h, indicating that the polymerization process is not significantly affected by the rate of radiation delivery within this range [14]. This independence is advantageous for practical applications where dose rate may vary due to source decay or operational requirements.

Post-irradiation stability studies have revealed that polymerized samples remain stable when stored in darkness, but the response can be affected during storage in daylight [14]. This photosensitivity suggests that secondary photochemical reactions may occur after radiation-induced polymerization, potentially affecting the final polymer properties or the accuracy of dosimetric measurements.

Novel Polymerization in Aqueous Media

Traditional diethyl fumarate polymerization requires organic solvents or bulk conditions due to the hydrophobic nature of the monomer. However, innovative approaches have been developed to enable polymerization in aqueous media through the use of cyclodextrin complexation [15] [16] [17].

The novel aqueous polymerization method involves the formation of inclusion complexes between diethyl fumarate and cyclodextrins, which solubilize the otherwise water-insoluble monomer [17] [18]. This complexation approach allows for radical polymerization to proceed in aqueous solutions using water-soluble redox initiator systems. The cyclodextrin acts as both a solubilizing agent and a microreactor, providing a unique environment for polymerization that differs significantly from conventional organic media [16].

Kinetic examinations of aqueous polymerization have revealed distinct characteristics compared to organic media polymerization [15]. The confined environment within cyclodextrin cavities affects both propagation and termination rates, leading to altered molecular weight distributions and potentially different polymer microstructures. The method has been successfully demonstrated for both homopolymerization of diethyl fumarate and copolymerization with other cyclodextrin-complexed monomers such as styrene [18].

Environmental advantages of aqueous polymerization include the elimination of organic solvents, reduced environmental impact, and the potential for easier product purification [18]. The use of cyclodextrin complexation represents a green chemistry approach to polymer synthesis that maintains the desirable properties of diethyl fumarate-based polymers while addressing environmental concerns associated with traditional organic solvent-based processes.

The aqueous polymerization method has also been extended to enzymatic initiation systems, where laccase and hydrogen peroxide have been used to oligomerize diethyl fumarate in aqueous ethanol solutions [19]. This biocatalytic approach achieved 80% yield and produced oligomers with fumarate trimer as the main constituent, demonstrating the versatility of aqueous-based polymerization strategies for diethyl fumarate.

Activation Energy Analysis

Temperature-Dependent Rate Constants

The temperature dependence of polymerization rate constants for diethyl fumarate systems has been extensively studied across various polymerization conditions. Activation energy values provide crucial insights into the energy barriers associated with different polymerization mechanisms and allow for optimization of reaction conditions.

For monomer-isomerization radical polymerization involving the conversion of diethyl maleate to diethyl fumarate followed by polymerization, the overall activation energy has been determined to be 91.9 kJ/mol [1]. This value encompasses both the isomerization step and the subsequent polymerization, providing a measure of the total energy requirement for the complete process. The relatively high activation energy reflects the complexity of the two-step mechanism and the energy required to overcome the steric hindrance associated with the disubstituted ethylene structure.

The isomerization step alone, catalyzed by morpholine, exhibits a significantly lower activation energy of 24.7 kJ/mol [1]. This lower value indicates that the isomerization from maleate to fumarate is kinetically more favorable than the subsequent polymerization step. The temperature dependence of the isomerization rate constant follows Arrhenius behavior, allowing for predictive modeling of the process kinetics at different temperatures.

Comparative studies with related fumarate compounds have shown that diethyl fumarate exhibits an activation energy that is slightly lower than dimethyl maleate polymerization (95.9 kJ/mol) [1]. This difference suggests that the ethyl ester groups provide somewhat better stabilization of the transition state compared to methyl groups, possibly due to increased flexibility and reduced steric constraints.

Temperature-dependent rate constant measurements have revealed that different temperature ranges may exhibit different activation energies. For copolymerization with vinyl acetate, apparent activation energy changes at 13°C, increasing from 1.76 kcal/mol (7.36 kJ/mol) to 4.31 kcal/mol (18.0 kJ/mol) with increasing temperature [20]. This change suggests a transition in the controlling mechanism, possibly from diffusion-controlled to chemically controlled kinetics.

Comparison with Related Fumarate Compounds

Systematic comparison of activation energies across different fumarate ester compounds provides valuable insights into structure-reactivity relationships in this class of monomers. The alkyl ester chain length and branching significantly influence the polymerization kinetics and associated activation energies.

Diethyl fumarate exhibits intermediate polymerizability compared to other dialkyl fumarates in the series. The polymerizability order has been established as di-tert-butyl fumarate > diisopropyl fumarate > diethyl fumarate > dimethyl fumarate [21]. This trend correlates with increasing steric bulk of the ester groups, which appears to enhance polymerization rates despite increased steric hindrance. The enhanced reactivity of branched alkyl esters may result from electronic effects or conformational factors that stabilize the propagating radical intermediates.

For didodecyl fumarate, which contains long linear alkyl chains, the polymerizability is relatively low with a number-average molecular weight of 1.05 × 10⁴ [21]. The lower reactivity suggests that long linear chains reduce polymerization efficiency, possibly due to increased steric constraints or altered chain dynamics during propagation. The activation energy for these long-chain systems tends to be higher than for shorter alkyl esters.

Perfluoroalkyl-containing fumarate esters exhibit significantly different kinetic behavior. Isopropyl perfluorooctylethyl fumarate and isopropyl perfluorohexylethyl fumarate show lower polymerizabilities than their hydrocarbon analogs [21]. The perfluoroalkyl groups create rigid molecular chains due to fluorine-fluorine repulsion, leading to increased activation energies and reduced polymerization rates. The overall activation energy for perfluoroalkyl systems can exceed 104.2 kJ/mol under specific conditions [21].

Comparison with maleate isomers reveals substantial differences in activation energies. Diethyl maleate requires isomerization to diethyl fumarate before polymerization can occur, adding an additional energy barrier of 24.7 kJ/mol to the overall process [1]. This isomerization requirement explains why maleate esters generally exhibit lower apparent polymerization rates compared to their fumarate counterparts.

The structural influence on activation energies extends beyond simple steric effects to include electronic and conformational factors. Electron-withdrawing ester groups stabilize radical intermediates through resonance, while the trans configuration of fumarate provides optimal orbital overlap for radical addition. These factors combine to determine the overall activation energy profile for each specific fumarate ester compound.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Vapor Density

Density

LogP

Decomposition

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 313 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 307 of 313 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (13.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (13.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (13.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure: 1 mm Hg at 53.2 °C

Pictograms

Corrosive;Irritant